

4-Aminonicotinonitrile CAS number and physical properties

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Compound of Interest

Compound Name: 4-Aminonicotinonitrile

Cat. No.: B111998

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An In-Depth Technical Guide to **4-Aminonicotinonitrile**: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the efficiency of the drug discovery process is paramount. We, as application scientists, are constantly seeking not just novel compounds, but versatile molecular scaffolds that serve as reliable starting points for generating diverse libraries of bioactive molecules. **4-Aminonicotinonitrile** (also known as 4-amino-3-pyridinecarbonitrile) represents one such "privileged scaffold." Its rigid heterocyclic core, decorated with strategically positioned amino and cyano functional groups, provides the ideal geometry and chemical reactivity to engage with a multitude of biological targets. This guide moves beyond a simple datasheet to provide a comprehensive, field-proven perspective on this critical building block. We will delve into the causality behind its synthesis, the logic of its analytical characterization, and its proven utility in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

Physicochemical and Structural Characteristics

4-Aminonicotinonitrile is a light yellow crystalline solid at room temperature^{[1][2]}.

Understanding its fundamental properties is the first step in its effective application. The

pyridine nitrogen and the amino group introduce polarity, while the overall aromatic system provides rigidity. These features dictate its solubility, stability, and handling requirements.

Table 1: Core Properties of **4-Aminonicotinonitrile**

Property	Value	Source(s)
CAS Number	15827-84-6	[1][2][3][4][5][6]
Molecular Formula	C ₆ H ₅ N ₃	[1][2][7][4][5][6][8]
Molecular Weight	119.12 g/mol	[7][5][6][8]
IUPAC Name	4-aminopyridine-3-carbonitrile	[5]
Synonyms	4-Amino-3-cyanopyridine, 3-Cyano-4-aminopyridine	[7]
Appearance	Light yellow powder/solid	[1][2]
Predicted Boiling Point	350.0 ± 27.0 °C	[3][4][8]
Predicted Density	1.23 ± 0.1 g/cm ³	[3][8]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol	[3]
Storage Conditions	Store at room temperature or 0-8 °C, in a dark, inert atmosphere	[1][2][3][6]

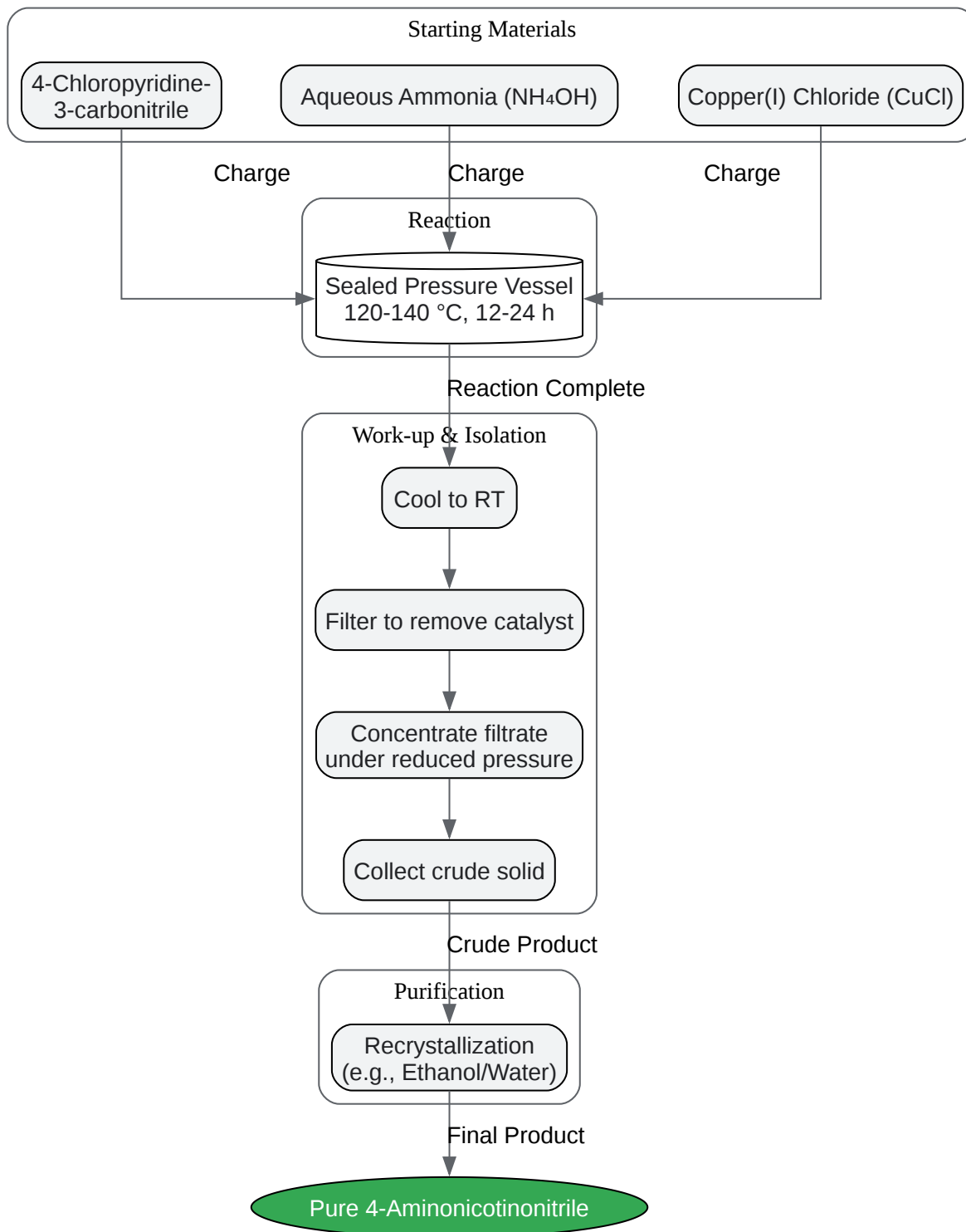
Synthesis and Purification: A Protocol Built on Mechanistic Insight

The most direct and industrially scalable synthesis of **4-aminonicotinonitrile** involves the nucleophilic aromatic substitution (S_NAr) of a suitable halopyridine precursor. The choice of 4-chloropyridine-3-carbonitrile as the starting material is strategic; the chlorine atom at the 4-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of both the ring nitrogen and the adjacent cyano group.

Experimental Protocol: Synthesis via Catalytic Amination

This protocol describes a copper-catalyzed amination, a robust method for forming aryl-nitrogen bonds. The copper catalyst facilitates the nucleophilic attack of ammonia, lowering the activation energy for the substitution reaction.

Diagram 1: Synthesis Workflow for **4-Aminonicotinonitrile**



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Caption: Workflow for the synthesis and purification of **4-Aminonicotinonitrile**.

- **Reactor Charging:** In a high-pressure reaction vessel, combine 4-chloropyridine-3-carbonitrile (1.0 eq), aqueous ammonia (25-30%, 10-15 eq), and a catalytic amount of copper(I) chloride (CuCl, ~0.05-0.1 eq). The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.
- **Reaction:** Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. The elevated temperature and pressure are necessary to overcome the aromaticity of the pyridine ring and facilitate the S_NAr reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Isolation:**
 - Cool the reaction vessel to room temperature. Causality Note: Rapid cooling is avoided to prevent thermal shock to the pressure vessel.
 - Filter the reaction mixture to remove the insoluble copper catalyst.
 - Concentrate the filtrate under reduced pressure to remove the excess ammonia and water.
 - The resulting crude solid can be collected by filtration.
- **Purity Validation (Self-Validating System):** An initial purity check of the crude product should be performed via HPLC. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid, monitored at ~254 nm. The expected purity at this stage is >90%.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the final product, removing any unreacted starting material and side products.

- **Solvent Selection:** Based on the compound's polarity, a solvent pair like ethanol/water or a single solvent such as acetonitrile is a logical choice. The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
- **Procedure:**

- Dissolve the crude solid in a minimal amount of boiling ethanol. Causality Note: Using the absolute minimum amount of hot solvent is critical to ensure a saturated solution, which maximizes recovery upon cooling.
- If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.
- To the hot, clear solution, add water dropwise until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Slow cooling promotes the formation of larger, purer crystals.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
- Dry the crystals under vacuum.
- Final Purity Assessment: The final product should be analyzed by HPLC (>98% purity is typical for pharmaceutical intermediates) and its identity confirmed by NMR and MS analysis as described in the following section.

Analytical Characterization: The Spectroscopic Signature

Confirming the identity and purity of **4-aminonicotinonitrile** is non-negotiable. The following spectroscopic data are predicted based on the known effects of the substituent groups on the pyridine ring. A self-validating protocol requires that experimentally obtained data closely match these predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecular structure.

Table 2: Predicted ^1H and ^{13}C NMR Data (in DMSO- d_6)

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment & Rationale
^1H	~8.10 - 8.20	Singlet (s)	H-2: Adjacent to the ring nitrogen, highly deshielded.
^1H	~7.95 - 8.05	Doublet (d)	H-6: Coupled to H-5, deshielded by the ring nitrogen.
^1H	~6.60 - 6.70	Doublet (d)	H-5: Ortho to the strongly electron-donating amino group, significantly shielded.
^1H	~6.50 - 6.80	Broad Singlet (br s)	-NH ₂ : Protons of the amino group, often broad due to exchange.
^{13}C	~158 - 160	Singlet	C-4: Directly attached to the amino group, highly deshielded.
^{13}C	~151 - 153	Singlet	C-2: Adjacent to the ring nitrogen.
^{13}C	~150 - 152	Singlet	C-6: Adjacent to the ring nitrogen.
^{13}C	~117 - 119	Singlet	C \equiv N: Characteristic shift for a nitrile carbon.
^{13}C	~108 - 110	Singlet	C-5: Shielded by the ortho amino group.
^{13}C	~95 - 98	Singlet	C-3: Quaternary carbon attached to the cyano group, shielded

by the adjacent amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

Table 3: Characteristic IR Absorptions

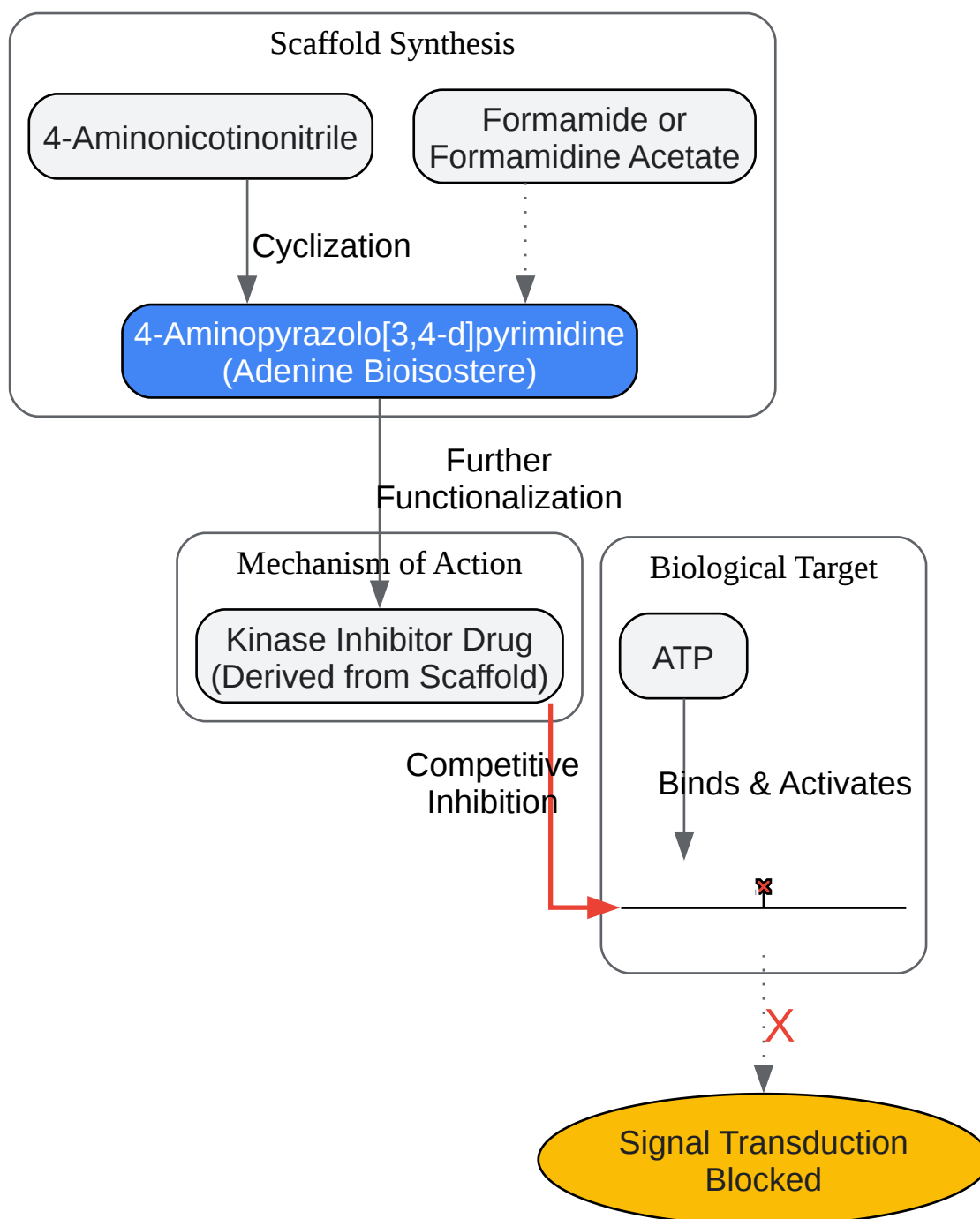
Wavenumber (cm ⁻¹)	Intensity	Vibration Assignment	Rationale
3450 - 3300	Medium	N-H Stretch (asymmetric & symmetric)	Confirms the presence of the primary amine (-NH ₂). A doublet is expected. [9]
2230 - 2220	Medium-Strong	C≡N Stretch	A sharp, strong peak characteristic of a nitrile group conjugated with an aromatic system. [9]
1650 - 1580	Strong	C=C and C=N Ring Stretching / N-H Scissoring (Bending)	Complex region confirming the pyridine aromatic system and the amino group deformation. [10]
1300 - 1000	Strong	C-N Stretch	Corresponds to the stretching of the C4-NH ₂ bond.

Reactivity and Role as a Pharmacophore in Drug Discovery

The synthetic value of **4-aminonicotinonitrile** lies in the orthogonal reactivity of its functional groups. The amino group is a potent nucleophile, while the nitrile can undergo hydrolysis, reduction, or, most importantly, participate in cyclization reactions to form fused heterocyclic systems.

This latter reactivity is the cornerstone of its application in drug discovery. It serves as a key precursor for the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold.^[2] This scaffold is a bioisostere of adenine, the core of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of protein kinases.^[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Diagram 2: Role in Kinase Inhibitor Synthesis



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Caption: From building block to biological function: synthesis of a privileged kinase inhibitor scaffold.

The 4-aminopyrazolo[3,4-d]pyrimidine core, derived from **4-aminonicotinonitrile**, has been instrumental in the design of inhibitors for targets like Epidermal Growth Factor Receptor

(EGFR) and Src kinase.[2] For example, derivatization at the pyrazole nitrogen and the pyrimidine ring allows for the exploration of different pockets within the kinase active site, enabling the optimization of potency and selectivity against specific cancer-driving mutations.

Safety and Handling

As a laboratory chemical, **4-aminonicotinonitrile** must be handled with appropriate precautions. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The compound should be kept in a dark place under an inert atmosphere.[6]

Conclusion

4-Aminonicotinonitrile transcends its identity as a simple chemical intermediate. It is a strategically designed building block whose physicochemical properties and predictable reactivity make it an invaluable tool for researchers in drug development. Its role as a direct precursor to the 4-aminopyrazolo[3,4-d]pyrimidine scaffold solidifies its status as a cornerstone in the synthesis of targeted kinase inhibitors. This guide has provided the necessary technical framework—from a validated synthesis protocol to detailed analytical characterization and mechanistic insights into its application—to empower scientists to leverage this potent molecule to its full potential in the quest for novel therapeutics.

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